(R)-N-[3-[5-(2-Cyclopropyl-5-pyrimidinyl)-7-azaindole-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of PLX8394 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail. it is known that the compound is developed through a series of chemical reactions that ensure its specificity and potency as a BRAF inhibitor .
Analyse Des Réactions Chimiques
PLX8394 undergoes various chemical reactions, primarily focusing on its interaction with the BRAF protein. The compound selectively inhibits BRAF by disrupting BRAF-containing dimers, including BRAF homodimers and BRAF-CRAF heterodimers . This inhibition prevents the paradoxical activation of the MAPK pathway, which is a common issue with first-generation BRAF inhibitors . The major products formed from these reactions are the inhibited forms of the BRAF protein, leading to reduced tumor growth and proliferation .
Applications De Recherche Scientifique
PLX8394 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat cancers driven by BRAF mutations, including metastatic melanoma and colorectal cancer . The compound’s ability to inhibit ERK signaling without causing paradoxical activation makes it a valuable tool in cancer research and therapy . Additionally, PLX8394 is being investigated for its potential to treat other types of tumors with BRAF alterations, including central nervous system malignancies .
Mécanisme D'action
PLX8394 exerts its effects by selectively inhibiting mutated BRAF proteins. It disrupts the formation of BRAF-containing dimers, thereby preventing the activation of the ERK signaling pathway . This inhibition is achieved without inducing paradoxical activation, which is a significant advantage over first-generation BRAF inhibitors . The molecular targets of PLX8394 include both monomeric and dimeric forms of mutated BRAF, as well as BRAF fusions and splice variants .
Comparaison Avec Des Composés Similaires
PLX8394 is unique compared to other BRAF inhibitors due to its ability to inhibit BRAF without causing paradoxical activation of the MAPK pathway . Similar compounds include vemurafenib, dabrafenib, and encorafenib, which are first-generation BRAF inhibitors . These compounds are effective in inhibiting BRAF V600 monomers but often lead to paradoxical activation and associated toxicities . In contrast, PLX8394, as a “paradox breaker,” provides a safer and more effective alternative for treating BRAF-mutated cancers .
Propriétés
Numéro CAS |
1393466-88-0 |
---|---|
Formule moléculaire |
C25H21F3N6O3S |
Poids moléculaire |
542.5 g/mol |
Nom IUPAC |
N-[3-[5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C25H21F3N6O3S/c26-16-5-6-34(12-16)38(36,37)33-20-4-3-19(27)21(22(20)28)23(35)18-11-32-25-17(18)7-14(8-31-25)15-9-29-24(30-10-15)13-1-2-13/h3-4,7-11,13,16,33H,1-2,5-6,12H2,(H,31,32) |
Clé InChI |
YYACLQUDUDXAPA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC=C(C=N2)C3=CC4=C(NC=C4C(=O)C5=C(C=CC(=C5F)NS(=O)(=O)N6CCC(C6)F)F)N=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.